molecular formula C12H11NO3 B1346631 4-(1,3-Dioxoisoindolin-2-YL)butanal CAS No. 3598-60-5

4-(1,3-Dioxoisoindolin-2-YL)butanal

Cat. No.: B1346631
CAS No.: 3598-60-5
M. Wt: 217.22 g/mol
InChI Key: WMXADABRNBNSJC-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindolin-2-YL)butanal, also known as 4-Phthalimidobutanal, is an organic compound with the molecular formula C₁₂H₁₁NO₃. It is characterized by the presence of a phthalimide group attached to a butanal chain. This compound is of interest in various fields of research due to its unique chemical structure and reactivity .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported as anticonvulsant and antiviral agents , suggesting that they may interact with targets involved in these biological processes.

Mode of Action

Given its reported anticonvulsant and antiviral activities , it may interact with its targets to modulate their function, thereby altering cellular processes related to these conditions.

Biochemical Pathways

Based on its reported biological activities , it may influence pathways related to viral replication or neuronal signaling.

Result of Action

Its reported anticonvulsant and antiviral activities suggest that it may exert effects at the molecular and cellular levels that mitigate these conditions .

Biochemical Analysis

Biochemical Properties

4-(1,3-Dioxoisoindolin-2-YL)butanal plays a significant role in biochemical reactions, particularly in the synthesis of γ-aminobutyric acid (GABA) derivatives. It interacts with enzymes such as DCC (dicyclohexylcarbodiimide) to form amide bonds with various substituted amines . These interactions are crucial for the synthesis of new GABA analogs, which have shown potential as anticonvulsant agents .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways and gene expression, particularly in the context of its role as a precursor in the synthesis of GABA derivatives . These derivatives can modulate neurotransmission and have been shown to exhibit anticonvulsant activity in different seizure models . The compound’s impact on cellular metabolism is also significant, as it can alter the levels of key metabolites involved in neurotransmission.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules to form GABA derivatives. It binds to enzymes such as DCC to facilitate the formation of amide bonds . This interaction is essential for the synthesis of compounds that can modulate neurotransmission and exhibit anticonvulsant activity. Additionally, this compound can influence gene expression by acting as a precursor in the synthesis of bioactive compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is stable under specific storage conditions, such as being kept in a dark place and stored in a freezer at -20°C . Over time, its stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods, making it suitable for long-term biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown promising anticonvulsant activity, particularly in the subcutaneous pentylenetetrazole (scPTZ) seizure model . At higher doses, it may exhibit toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of GABA derivatives. It interacts with enzymes such as DCC to form amide bonds with substituted amines . These interactions are crucial for the production of bioactive compounds that can modulate neurotransmission and exhibit anticonvulsant activity. The compound’s role in these metabolic pathways underscores its potential as a precursor in the synthesis of therapeutic agents .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in modulating cellular processes and synthesizing bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindolin-2-YL)butanal typically involves the reaction of phthalimide with a suitable aldehyde precursor. One common method involves the use of 4-bromobutanal, which undergoes a nucleophilic substitution reaction with phthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxoisoindolin-2-YL)butanal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxoisoindolin-2-YL)butanal is unique due to its specific combination of a phthalimide group and an aldehyde functional group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,8H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXADABRNBNSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189537
Record name 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3598-60-5
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3598-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalimide, N-(3-formylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Protect the amino function in 4,4-diethoxybutylamine by conversion thereof to a phthalimido function. Hydrolyze the resultant 1-phthalimido-4,4-diethoxybutane with 1N aqueous sulfuric acid at 25° C to obtain 4-phthalimidobutanal. Subject the compound to reductive amination using ammonium chloride and sodium cyanoborohydride in aqueous methanol at 25° C to obtain 4-phthalimidobutylamine.
[Compound]
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amino
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phthalimido
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Synthesis routes and methods II

Procedure details

Oxalyl Chloride (4.01 ml; 46 mmol) in 90 ml dichloromethane was cooled at -78° C. in a dry ice-acetone bath. Dimethylsulfoxide (4.26 ml; 60 mmol) in 22 ml dichloromethane was then added dropwise and the mixture stirred at -78° C. for 30 minutes. N-(4-Hydroxybutyl)phthalimide (9.108 g; 41.5 mmol) in 45 ml dichloromethane was then added and the mixture stirred in the -78° C. bath for 45 minutes. The mixture was then warmed in a 0° C. ice bath and stirred for one hour. Triethylamine (23 g; 230 mmol) in 23 ml dichloromethane was then added and the stirred for an additional 30 minutes. The mixture was worked up by washing with water. The organic layer was separated, dried (MgSO4), filtered, concentrated and the residue purified by flash chromatography; 200 g silica gel column using 1:3 ethyl acetate:Hexane to provide N-(4-oxobutyl)phthalimide as a white solid (7.469 g; 82.8% yield). 1 H NMR (300 MHz, CDCl3): 2.023 (m, 2H); 2.546 (dt, 2H, J1 =7.324 Hz, J2 =1.098 Hz); 3.749 (t, 2H, J=6.958 Hz); 7.734 (m, 2H); 7.845 (m, 2H); 9.777 (t, 1H, J=1.099 Hz).
Quantity
4.01 mL
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reactant
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90 mL
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solvent
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4.26 mL
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reactant
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22 mL
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solvent
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9.108 g
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reactant
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45 mL
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solvent
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23 g
Type
reactant
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23 mL
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solvent
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Synthesis routes and methods III

Procedure details

A solution of 4-phthalimidobutyraldehyde diethyl acetal (125 g, 0.43 mol) in a 1:1 mixture of tetrahydrofuran and 2N hydrochloric acid (800 ml) was heated at reflux for 0.75 h. The mixture was cooled, concentrated to 400 ml and extracted into dichloromethane (3×200 ml). Combined organics were dried (Na2SO4) and evaporated in vacuo to afford the title compound as a brown oil that solidified on standing (95 g, 100%).
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125 g
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reactant
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800 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a 250-mL round-bottom flask, purged and maintained with an inert atmosphere of nitrogen, was added a solution of oxalic dichloride (2.52 g, 19.85 mmol, 1.98 equiv) in 40 mL of anhydrous dichloromethane. This solution was cooled to −78° C. under nitrogen. A solution of DMSO (1.56 g, 19.97 mmol, 1.99 equiv) in dichloromethane (10 mL) was added dropwise with stirring at −78° C. and the resulting solution was stirred for 20 min at −78° C. A solution of 2-(4-hydroxybutyl)-2,3-dihydro-1H-isoindole-1,3-dione (2.2 g, 10.03 mmol, 1.00 equiv) in 20 mL of dichloromethane was added dropwise with stirring. Stirring was continued for 20 min at −78° C., and then TEA (8.1 g, 80.20 mmol, 7.99 equiv) was added via syringe at the same temperature. The resulting solution was allowed to react, with stirring, for an additional 60 min at 0° C. After completion, the resulting mixture was diluted with 1 M aqueous hydrochloric acid, extracted with DCM, washed with 3×100 mL of brine, dried over sodium sulfate and concentrated under vacuum. The residue was purified by a silica gel column with ethyl acetate/petroleum ether (1:1) to provide the desired 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanal (1.9 g, 87%) as a white solid. MS (ES): m/z 218 (M+H)+.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
40 mL
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solvent
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Name
Quantity
1.56 g
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reactant
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Quantity
10 mL
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solvent
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2.2 g
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reactant
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20 mL
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solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
8.1 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-Dioxoisoindolin-2-YL)butanal
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